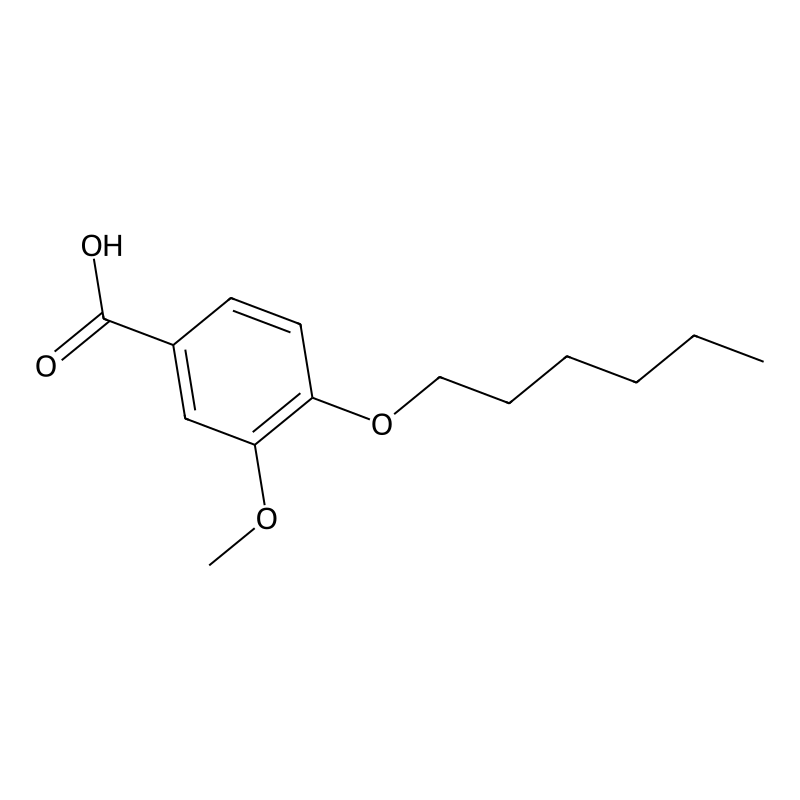

4-Hexyloxy-3-methoxy-benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Thermodynamic Studies

Field: Physics and Material Science

Summary of Application: “4-Hexyloxy-3-methoxy-benzoic acid” has been used in thermodynamic studies. The properties of the material, both pure and irradiated, were explored using differential scanning calorimetry (DSC) .

Methods of Application: The material was subjected to Li ion beam irradiation, and its transition temperature was observed to be depressed compared to that of the pure material .

Results or Outcomes: The study revealed that the transition temperature of the material is affected by Li ion beam irradiation .

Application in Liquid Crystal Synthesis

Field: Chemistry

Summary of Application: “4-Hexyloxy-3-methoxy-benzoic acid” has been used in the synthesis of new Schiff base/ester liquid crystals .

Methods of Application: The compound was used in the synthesis of a series of Schiff base/ester linkages named 4-substitutedphenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoate liquid crystals .

Results or Outcomes: The synthesized compounds were found to be mesomorphic with a high thermal stable SmA phase .

Application in HPLC Analysis

Field: Analytical Chemistry

Summary of Application: “4-Hexyloxy-3-methoxy-benzoic acid” can be analyzed by reverse phase (RP) HPLC method .

Methods of Application: The mobile phase of the HPLC contains an acetonitrile (MeCN), water, and phosphoric acid .

Results or Outcomes: The method allows for the separation and analysis of “4-Hexyloxy-3-methoxy-benzoic acid” in a sample .

Application in Organic Synthesis

Field: Organic Chemistry

Summary of Application: “4-Hexyloxy-3-methoxy-benzoic acid” can be used in organic synthesis, particularly in the preparation of certain types of esters and hydrazides .

Methods of Application: The compound can be reacted with appropriate reagents under controlled conditions to form the desired products .

Results or Outcomes: The resulting products can be used in further reactions or for various applications depending on their chemical properties .

Application in Material Science

Field: Material Science

Summary of Application: “4-Hexyloxy-3-methoxy-benzoic acid” has been used in the study of materials subjected to ion beam irradiation .

Methods of Application: The material was subjected to Li ion beam irradiation, and its properties were studied .

Results or Outcomes: The study revealed that the properties of the material are affected by Li ion beam irradiation .

Application in Analytical Chemistry

Summary of Application: “4-Hexyloxy-3-methoxy-benzoic acid” can be analyzed using High Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) spectrophotometry methods .

Methods of Application: The compound can be separated and analyzed in a sample using HPLC and UV methods .

Results or Outcomes: These methods allow for the qualitative study of the compound .

4-Hexyloxy-3-methoxy-benzoic acid, with the chemical formula C₁₄H₂₀O₄ and a molecular weight of 252.306 g/mol, is a benzoic acid derivative characterized by a hexyloxy group at the para position and a methoxy group at the meta position. This compound is notable for its unique structure, which combines hydrophobic and hydrophilic properties, making it of interest in various chemical and biological applications. It is commonly referred to by its CAS number, 79294-58-9 .

The reactivity of 4-hexyloxy-3-methoxy-benzoic acid can be attributed to its functional groups. The carboxylic acid moiety can undergo typical acid-base reactions, forming salts or esters when reacted with bases or alcohols, respectively. Additionally, the methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further derivatization of the aromatic ring. The hexyloxy group may also influence the compound's solubility and reactivity with other organic compounds .

Synthesis of 4-hexyloxy-3-methoxy-benzoic acid typically involves several steps:

- Preparation of 3-Methoxybenzoic Acid: This can be achieved through the methylation of benzoic acid using methyl iodide in the presence of a base.

- Formation of Hexyloxy Group: The introduction of the hexyloxy group can be accomplished via nucleophilic substitution reactions where an appropriate hexyloxy halide reacts with the hydroxyl group of 3-methoxybenzoic acid.

- Final Product Isolation: The resultant compound is purified through recrystallization or chromatography techniques to obtain high purity .

4-Hexyloxy-3-methoxy-benzoic acid finds applications across various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting inflammation or other metabolic pathways.

- Agriculture: It could potentially be used as a plant growth regulator or pesticide due to its structural similarity to natural plant metabolites.

- Chemical Research: As an intermediate in organic synthesis, it can be utilized for creating more complex molecules in research settings .

Studies on the interactions of 4-hexyloxy-3-methoxy-benzoic acid with other biological molecules have shown promising results. Its ability to penetrate lipid membranes suggests potential interactions with membrane proteins or receptors, which could lead to modulation of cellular signaling pathways. Further investigation into its binding affinities and interaction mechanisms is needed to fully understand its biological implications .

Several compounds share structural similarities with 4-hexyloxy-3-methoxy-benzoic acid. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-Methoxybenzoic Acid | C₈H₈O₃ | Simple methoxy substitution on benzoic acid |

| 4-Methoxybenzoic Acid | C₈H₈O₃ | Para substitution; used as a flavoring agent |

| 4-Hexyloxybenzoic Acid | C₁₂H₁₈O₄ | Lacks the methoxy group; primarily hydrophobic |

| 3-(Cyclopropylmethoxy)-4-methoxybenzoic Acid | C₁₂H₁₄O₄ | Contains cyclopropyl moiety affecting reactivity |

Uniqueness

The uniqueness of 4-hexyloxy-3-methoxy-benzoic acid lies in its combination of both hexyloxy and methoxy groups, which allows it to exhibit distinct solubility characteristics and biological activities compared to other similar compounds. This dual functionality may enhance its potential applications in pharmaceuticals and agrochemicals .